N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide (non-preferred name)
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Overview
Description
N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide (non-preferred name) is a complex organic compound that features a combination of brominated furan, hydrazine, and naphthalenyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide (non-preferred name) typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with the naphthalenyloxy acetamide: The hydrazone intermediate is then reacted with 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide (non-preferred name) can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide (non-preferred name) has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide (non-preferred name) involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The brominated furan ring may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-[(5-chloro-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- N-(2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
Uniqueness
N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide (non-preferred name) is unique due to the presence of the bromine atom in the furan ring, which can significantly alter its reactivity and interaction with biological targets compared to its chloro or methyl analogs.
Properties
Molecular Formula |
C19H20BrN3O4 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H20BrN3O4/c20-17-8-7-16(27-17)10-22-23-18(24)11-21-19(25)12-26-15-6-5-13-3-1-2-4-14(13)9-15/h5-10H,1-4,11-12H2,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
XOHXYENTBARVOL-LSHDLFTRSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NCC(=O)NN=CC3=CC=C(O3)Br |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NCC(=O)N/N=C/C3=CC=C(O3)Br |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NCC(=O)NN=CC3=CC=C(O3)Br |
Origin of Product |
United States |
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